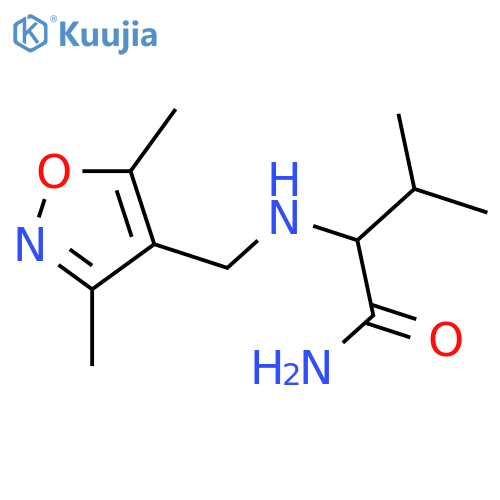Cas no 1700273-37-5 (2-{(dimethyl-1,2-oxazol-4-yl)methylamino}-3-methylbutanamide)

2-{(dimethyl-1,2-oxazol-4-yl)methylamino}-3-methylbutanamide 化学的及び物理的性質
名前と識別子
-
- 1700273-37-5
- EN300-841845
- 2-{[(dimethyl-1,2-oxazol-4-yl)methyl]amino}-3-methylbutanamide
- 2-{(dimethyl-1,2-oxazol-4-yl)methylamino}-3-methylbutanamide
-
- インチ: 1S/C11H19N3O2/c1-6(2)10(11(12)15)13-5-9-7(3)14-16-8(9)4/h6,10,13H,5H2,1-4H3,(H2,12,15)
- InChIKey: UNRYJWYXMGZMGH-UHFFFAOYSA-N
- SMILES: O1C(C)=C(C(C)=N1)CNC(C(N)=O)C(C)C
計算された属性
- 精确分子量: 225.147726857g/mol
- 同位素质量: 225.147726857g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 2
- 氢键受体数量: 4
- 重原子数量: 16
- 回転可能化学結合数: 5
- 複雑さ: 245
- 共价键单元数量: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 1
- 确定化学键立构中心数量: 0
- 不確定化学結合立体中心数: 0
- XLogP3: 0.8
- トポロジー分子極性表面積: 81.2Ų
2-{(dimethyl-1,2-oxazol-4-yl)methylamino}-3-methylbutanamide Pricemore >>
| Enterprise | No. | Product name | Cas No. | Purity | 仕様 | Price | 更新日時 | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Enamine | EN300-841845-1.0g |
2-{[(dimethyl-1,2-oxazol-4-yl)methyl]amino}-3-methylbutanamide |
1700273-37-5 | 95% | 1.0g |
$770.0 | 2024-05-21 | |
| Enamine | EN300-841845-0.5g |
2-{[(dimethyl-1,2-oxazol-4-yl)methyl]amino}-3-methylbutanamide |
1700273-37-5 | 95% | 0.5g |
$739.0 | 2024-05-21 | |
| Enamine | EN300-841845-0.1g |
2-{[(dimethyl-1,2-oxazol-4-yl)methyl]amino}-3-methylbutanamide |
1700273-37-5 | 95% | 0.1g |
$678.0 | 2024-05-21 | |
| Enamine | EN300-841845-0.05g |
2-{[(dimethyl-1,2-oxazol-4-yl)methyl]amino}-3-methylbutanamide |
1700273-37-5 | 95% | 0.05g |
$647.0 | 2024-05-21 | |
| Enamine | EN300-841845-0.25g |
2-{[(dimethyl-1,2-oxazol-4-yl)methyl]amino}-3-methylbutanamide |
1700273-37-5 | 95% | 0.25g |
$708.0 | 2024-05-21 | |
| Enamine | EN300-841845-5.0g |
2-{[(dimethyl-1,2-oxazol-4-yl)methyl]amino}-3-methylbutanamide |
1700273-37-5 | 95% | 5.0g |
$2235.0 | 2024-05-21 | |
| Enamine | EN300-841845-5g |
2-{[(dimethyl-1,2-oxazol-4-yl)methyl]amino}-3-methylbutanamide |
1700273-37-5 | 5g |
$2235.0 | 2023-09-02 | ||
| Enamine | EN300-841845-10g |
2-{[(dimethyl-1,2-oxazol-4-yl)methyl]amino}-3-methylbutanamide |
1700273-37-5 | 10g |
$3315.0 | 2023-09-02 | ||
| Enamine | EN300-841845-1g |
2-{[(dimethyl-1,2-oxazol-4-yl)methyl]amino}-3-methylbutanamide |
1700273-37-5 | 1g |
$770.0 | 2023-09-02 | ||
| Enamine | EN300-841845-2.5g |
2-{[(dimethyl-1,2-oxazol-4-yl)methyl]amino}-3-methylbutanamide |
1700273-37-5 | 95% | 2.5g |
$1509.0 | 2024-05-21 |
2-{(dimethyl-1,2-oxazol-4-yl)methylamino}-3-methylbutanamide 関連文献
-
Y. D. Chen,J. J. Xu,Y. Wang,H. Chen,Q. J. Luo,X. D. Li,W. P. Zhu RSC Adv., 2017,7, 1260-1265
-
Zhong Wei Jiang,Ting Ting Zhao,Shu Jun Zhen,Chun Mei Li,Yuan Fang Li J. Mater. Chem. A, 2021,9, 9301-9306
-
Kunfeng Chen,Shu Yin,Dongfeng Xue Nanoscale, 2015,7, 1161-1166
-
Manuel Bañobre-López,Cristina Bran,Juan Gallo,Manuel Vázquez,José Rivas J. Mater. Chem. B, 2017,5, 3338-3347
-
Tianzhi Yu,Qianguang Yang,Tong Zhang,Yuling Zhao,Chengjin Wei,Yanmei Li,Hui Zhang,Dingqin Hu New J. Chem., 2019,43, 18110-18119
-
Da-Young Kang,Sunbok Lee,Jun Hyuk Moon RSC Adv., 2014,4, 32348-32352
-
Yi Cui,Min Wu,Charity Scott,Jiani Xie RSC Adv., 2016,6, 52642-52645
-
Jingchao Zhang,Fei Xu,Yang Hong,Qingang Xiong,Jianming Pan RSC Adv., 2015,5, 89415-89426
2-{(dimethyl-1,2-oxazol-4-yl)methylamino}-3-methylbutanamideに関する追加情報
2-{(Dimethyl-1,2-Oxazol-4-yl)methylamino}-3-methylbutanamide: A Comprehensive Overview
The compound with CAS No. 1700273-37-5, known as 2-{(dimethyl-1,2-oxazol-4-yl)methylamino}-3-methylbutanamide, is a highly specialized organic compound with significant potential in various fields. This compound belongs to the class of amides and features a unique structure that combines a dimethyl oxazole ring with a methylamino group and a butanamide chain. The combination of these structural elements imparts distinctive chemical properties, making it a subject of interest in both academic research and industrial applications.
Recent studies have highlighted the importance of oxazole-containing compounds in medicinal chemistry due to their ability to interact with biological targets such as enzymes and receptors. The dimethyl oxazole moiety in this compound is particularly noteworthy, as it contributes to the molecule's stability and bioavailability. Researchers have explored its potential as a lead compound in drug discovery, particularly in the development of agents targeting neurodegenerative diseases and cancer.
The methylamino group attached to the oxazole ring plays a crucial role in modulating the compound's pharmacokinetic properties. This group enhances the molecule's ability to cross cellular membranes, making it more effective in delivering therapeutic agents to target sites. Furthermore, the butanamide chain provides flexibility and solubility, which are essential for its activity in aqueous environments.
One of the most promising applications of 2-{(dimethyl-1,2-oxazol-4-yl)methylamino}-3-methylbutanamide lies in its potential as an anti-inflammatory agent. Recent experiments have demonstrated its ability to inhibit pro-inflammatory cytokines such as TNF-alpha and IL-6, which are key players in chronic inflammatory conditions like arthritis and inflammatory bowel disease. This makes it a candidate for developing novel therapies aimed at reducing inflammation and oxidative stress.
In addition to its medicinal applications, this compound has shown potential in the field of agrochemistry. Studies have indicated that it can act as a plant growth regulator, enhancing the resistance of crops to environmental stressors such as drought and salinity. This property could be invaluable in addressing food security challenges posed by climate change.
The synthesis of 2-{(dimethyl-1,2-oxazol-4-yl)methylamino}-3-methylbutanamide involves a multi-step process that combines organic synthesis techniques such as nucleophilic substitution and condensation reactions. The optimization of these steps has been a focus of recent research efforts, with scientists seeking to improve yield and purity while minimizing environmental impact.
From an environmental standpoint, understanding the degradation pathways of this compound is critical for assessing its safety and sustainability. Research has shown that under aerobic conditions, the compound undergoes microbial degradation, producing innocuous byproducts such as carbon dioxide and water. This suggests that it has a low environmental footprint compared to other synthetic compounds.
In conclusion, 2-{(dimethyl-1,2-oxazol-4-yl)methylamino}-3-methylbutanamide (CAS No. 1700273-37-5) is a versatile compound with wide-ranging applications across multiple disciplines. Its unique chemical structure and favorable pharmacokinetic properties make it an attractive candidate for further research and development. As ongoing studies continue to uncover its full potential, this compound is poised to play a significant role in advancing both medicinal and agricultural sciences.
1700273-37-5 (2-{(dimethyl-1,2-oxazol-4-yl)methylamino}-3-methylbutanamide) Related Products
- 2034608-12-1(N-(diphenylmethyl)-4-(1,3-thiazol-2-yloxy)benzamide)
- 1806544-77-3(6-Mercapto-2-phenyl-3-(trifluoromethyl)pyridine)
- 2172390-28-0(1-methyl-N-4-(methylsulfanyl)butan-2-yl-2,3-dihydro-1H-indol-5-amine)
- 1613259-71-4(4-(N-Methylaminomethyl)phenylboronic Acid, Pinacol Ester)
- 2034321-78-1(N-4-(furan-2-yl)-1,3-thiazol-2-yl-4-(1,3-thiazol-2-yloxy)benzamide)
- 1805063-62-0(3-(Bromomethyl)-5-(difluoromethyl)-2-fluoropyridine-6-acetic acid)
- 2228644-57-1(2-methyl-1-(2-phenoxyphenyl)propan-2-ol)
- 1344741-50-9(1-(3-chlorophenyl)-3-ethoxyprop-2-en-1-one)
- 1531794-42-9((4-fluoro-2-methoxyphenyl)methyl(methyl)amine)
- 2227729-85-1(rac-(1R,2S)-2-(trimethyl-1H-pyrazol-4-yl)cyclopropan-1-amine)




